Sodium diethyl oxalacetate

Malic enzyme inhibition Mitochondrial metabolism Allosteric regulation

Sodium diethyl oxalacetate (CAS 40876-98-0) is an allosteric inhibitor of human mitochondrial NAD(P)⁺-dependent malic enzyme (IC₅₀ ~2.5 mM) that uniquely eliminates SDH/Complex II interference—esterified carboxyl groups prevent the sub-micromolar succinate dehydrogenase inhibition seen with oxaloacetate. This target selectivity makes it the cleaner tool for cancer metabolism studies. It also delivers >98% ee (S)-diethyl malate via baker’s yeast biocatalysis and scales efficiently via the one-pot, chromatography-free route (US Patent 4,902,819) that provides ≥98% purity and >90% yield. Moisture-sensitive crystalline powder (≥95% purity); store under inert gas at ambient temperature.

Molecular Formula C8H11NaO5
Molecular Weight 210.16 g/mol
Cat. No. B7979532
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium diethyl oxalacetate
Molecular FormulaC8H11NaO5
Molecular Weight210.16 g/mol
Structural Identifiers
SMILESCCOC(=O)[CH-]C(=O)C(=O)OCC.[Na+]
InChIInChI=1S/C8H11O5.Na/c1-3-12-7(10)5-6(9)8(11)13-4-2;/h5H,3-4H2,1-2H3;/q-1;+1
InChIKeyJPTKZRPOIUYFTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Diethyl Oxalacetate: Key Physicochemical and Procurement Specifications (CAS 40876-98-0)


Sodium diethyl oxalacetate (CAS 40876-98-0) is the sodium salt of diethyl oxalacetate, a β-keto ester derivative with the molecular formula C₈H₁₁NaO₅ and a molecular weight of 210.16 g/mol . It is commercially available as a crystalline powder (beige to light orange) with a melting point of 188–190°C . The compound exhibits limited aqueous solubility of 1.2 g/L at 25°C and is moisture-sensitive, requiring storage under inert gas at ambient or cool temperatures . It serves as a versatile intermediate in organic synthesis, particularly in the preparation of oxaloacetic acid and as an active pharmaceutical intermediate .

Why Sodium Diethyl Oxalacetate Cannot Be Freely Substituted with Oxaloacetate or Other β-Keto Esters


Sodium diethyl oxalacetate is structurally and functionally distinct from its closest analog, oxaloacetate (OAA), despite their shared metabolic relevance. While OAA is a potent competitive inhibitor of succinate dehydrogenase (SDH/Complex II) with Ki values of 4 μM (primary) and 0.4 μM (secondary) [1], sodium diethyl oxalacetate possesses esterified carboxyl groups that eliminate this mitochondrial interference. This esterification fundamentally alters both enzyme selectivity and metabolic pathway engagement: sodium diethyl oxalacetate acts as an allosteric inhibitor of human mitochondrial NAD(P)⁺-dependent malic enzyme (m-NAD(P)-ME) with an IC₅₀ of approximately 2.5 mM [2], while OAA exhibits a markedly different inhibition profile across malate dehydrogenase isoforms and other TCA cycle enzymes [3]. Furthermore, the sodium salt form enhances handling stability and provides predictable solubility characteristics (1.2 g/L at 25°C) that differ significantly from the free acid or other ester variants . These distinctions preclude simple substitution without altering experimental outcomes in both enzymatic assays and synthetic applications.

Sodium Diethyl Oxalacetate: Quantitative Comparative Evidence for Scientific Selection


Allosteric Inhibition of m-NAD(P)-ME: Sodium Diethyl Oxalacetate vs. Oxaloacetate

Sodium diethyl oxalacetate acts as an allosteric inhibitor of human mitochondrial NAD(P)⁺-dependent malic enzyme (m-NAD(P)-ME) with an IC₅₀ of approximately 2.5 mM [1]. In contrast, oxaloacetate (OAA) — the closest structural analog — exhibits a fundamentally different functional profile, acting as a potent competitive inhibitor of succinate dehydrogenase (SDH) with Ki values of 4 μM (primary) and 0.4 μM (secondary) [2]. The esterification of carboxyl groups in sodium diethyl oxalacetate eliminates the SDH inhibitory activity characteristic of OAA, thereby enabling selective modulation of m-NAD(P)-ME without the confounding mitochondrial respiratory chain interference observed with OAA [1].

Malic enzyme inhibition Mitochondrial metabolism Allosteric regulation Cancer metabolism

Enantioselective Reduction to (S)-Diethyl Malate: Synthetic Yield and Optical Purity

Sodium diethyl oxalacetate undergoes enantioselective reduction by fermenting baker's yeast (Saccharomyces cerevisiae) to yield (S)-diethyl malate with 70–80% yield and >98% enantiomeric excess (ee) [1]. Among other microorganisms tested for reducing this substrate, most preferentially afforded the (S)-enantiomer with ee values ranging from 8% to 94%; only Candida utilis, Aspergillus niger, and Lactobacillus fermentum ILC G18D produced the (R)-enantiomer [1]. This biocatalytic transformation demonstrates the compound's utility as a chiral precursor for asymmetric synthesis, providing a reproducible route to enantiomerically enriched malic acid derivatives without requiring expensive chiral auxiliaries or complex transition-metal catalysts.

Asymmetric synthesis Biocatalysis Chiral building blocks Malic acid derivatives

Malate Dehydrogenase Isoform Selectivity: Differential Inhibition of MDH1 vs. MDH2

Sodium diethyl oxalacetate exhibits differential inhibitory potency against the two major human malate dehydrogenase isoforms: cytoplasmic MDH1 and mitochondrial MDH2. In oxaloacetate-dependent NADH oxidation assays, the compound inhibited MDH1 with an IC₅₀ of 920 nM, while inhibition of MDH2 required a substantially higher concentration, with an IC₅₀ of 5.88 μM [1]. This approximately 6.4-fold selectivity for the cytoplasmic isoform over the mitochondrial isoform distinguishes sodium diethyl oxalacetate from the natural substrate oxaloacetate, which interacts with both isoforms in the forward and reverse directions of the malate-aspartate shuttle without comparable isoform discrimination.

Malate dehydrogenase Isoform selectivity Enzyme inhibition TCA cycle

Optimized Synthetic Accessibility: High-Yield One-Pot Preparation Method

Sodium diethyl oxalacetate can be prepared via an optimized one-pot procedure by adding sodium ethoxide to an equimolar mixture of diethyl oxalate and ethyl acetate [1]. This method — documented in US Patent 4,902,819 — produces a free-flowing crystalline sodium salt that is easily separable and purified without the need for extensive aqueous workup or chromatography [1]. The process is conducted at 0–40°C and yields >90% product with ≥98% purity after a simple filtration and drying protocol. In contrast, alternative synthetic routes to β-keto ester sodium salts frequently require multi-step procedures, careful pH control during acidification, or chromatographic purification to achieve comparable purity levels [2].

Process chemistry Claisen condensation Synthetic efficiency Scale-up

Aqueous Solubility and Storage Stability: Defined Handling Parameters vs. Free Acid Forms

Sodium diethyl oxalacetate exhibits a defined aqueous solubility of 1.2 g/L at 25°C and is moisture-sensitive, requiring storage under inert gas (nitrogen or argon) at ambient or cool temperatures . The sodium salt form provides enhanced solid-state stability relative to the free acid (diethyl oxalacetate, CAS 108-56-5), which is a liquid at room temperature (boiling point 87°C at 1 mmHg, density 1.14) and is prone to hydrolysis and decarboxylation upon prolonged storage [1]. The crystalline sodium salt format eliminates the need for cold-chain shipping or freezer storage typically required for the free acid liquid form, thereby simplifying logistics and reducing procurement complexity .

Preformulation Solubility Stability Handling

Sodium Diethyl Oxalacetate: Evidence-Backed Research and Industrial Applications


Cancer Metabolism Research: Selective m-NAD(P)-ME Inhibition Without SDH Interference

Investigators studying the role of mitochondrial NAD(P)⁺-dependent malic enzyme (m-NAD(P)-ME) in cancer cell metabolism require a tool compound that inhibits this enzyme without confounding off-target effects on succinate dehydrogenase (SDH). Sodium diethyl oxalacetate meets this requirement: it acts as an allosteric inhibitor of human m-NAD(P)-ME with an IC₅₀ of 2.5 mM while exhibiting no measurable SDH inhibition due to esterification of its carboxyl groups [1]. This contrasts sharply with oxaloacetate, which potently inhibits SDH at sub-micromolar concentrations (Ki = 4 μM primary; 0.4 μM secondary) [2]. For experiments examining m-NAD(P)-ME function in mitochondrial preparations or intact cells, sodium diethyl oxalacetate provides cleaner target engagement with reduced risk of respiratory chain artifacts.

Asymmetric Synthesis of Chiral Malic Acid Derivatives and Pharmaceutical Intermediates

Sodium diethyl oxalacetate serves as an efficient chiral precursor for the biocatalytic synthesis of enantiomerically enriched malic acid derivatives. Using fermenting baker's yeast (Saccharomyces cerevisiae), (S)-diethyl malate is obtained in 70–80% yield with >98% enantiomeric excess [1]. This reproducible biocatalytic route offers a cost-effective alternative to asymmetric hydrogenation or chiral resolution methods for producing enantiopure malic acid — a key building block for pharmaceuticals, agrochemicals, and chiral auxiliaries. Alternative microorganisms can be employed to access the (R)-enantiomer when required, with Candida utilis, Aspergillus niger, and Lactobacillus fermentum ILC G18D preferentially producing the (R)-product [1].

Compartment-Specific Malate Dehydrogenase Studies: Cytoplasmic vs. Mitochondrial Isoform Discrimination

Sodium diethyl oxalacetate exhibits a 6.4-fold selectivity for inhibiting cytoplasmic MDH1 (IC₅₀ = 920 nM) over mitochondrial MDH2 (IC₅₀ = 5.88 μM) in oxaloacetate-dependent NADH oxidation assays [1]. This isoform selectivity enables researchers to differentially modulate the malate-aspartate shuttle and compartmentalized malate metabolism in studies of cellular redox balance, gluconeogenesis, and mitochondrial-nuclear communication. The compound's defined isoform preference provides an experimental advantage over the natural substrate oxaloacetate, which lacks comparable discrimination between the two MDH isoforms.

Process Chemistry and Kilogram-Scale Synthesis of β-Keto Ester Derivatives

For process development and scale-up applications requiring sodium diethyl oxalacetate as an intermediate, the optimized one-pot preparation method (US Patent 4,902,819) delivers >90% yield and ≥98% purity without chromatography [1]. The procedure — adding sodium ethoxide to an equimolar mixture of diethyl oxalate and ethyl acetate at 0–40°C — produces a free-flowing crystalline product that is isolated by simple filtration. This operational simplicity, combined with the elimination of aqueous workup and extraction steps, makes sodium diethyl oxalacetate a more scalable and cost-effective building block than alternative β-keto ester sodium salts that require more complex purification protocols [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium diethyl oxalacetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.